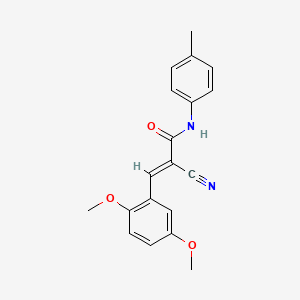

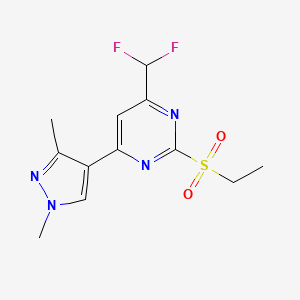

![molecular formula C19H12BrFN2OS B2892000 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251580-38-7](/img/structure/B2892000.png)

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones have been studied for their potential as antitubercular agents .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves designing the compounds and then evaluating their antimycobacterial activity .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones is complex and requires detailed computational studies for a comprehensive understanding . The structure–activity-relationship (SAR) of these compounds has been reported in the context of their inhibition of Cytochrome bd oxidase (Cyt- bd) .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones have been found to inhibit Cyt- bd, an attractive drug target in Mycobacterium tuberculosis . The chemical reactions involved in this inhibition are complex and require further study .Scientific Research Applications

Antibacterial and Antifungal Activities

The synthesis and testing of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated notable antibacterial and antifungal properties. These compounds have been synthesized and assessed for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, revealing potent antifungal activity against Candida species and strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).

Anticancer Activity

Another significant application involves the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, which have shown potent anticancer activity against human cancer cell lines, including lung carcinoma (A-549) and mammary gland adenocarcinoma (MDA-MB-231). These compounds have also demonstrated DNA cleavage abilities, which could be a mechanism contributing to their anticancer properties (Hosamani et al., 2015).

Green Synthesis Methods

Research on green chemistry approaches has led to a catalytic four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method represents a more sustainable and efficient way to produce these compounds, emphasizing the importance of step economy and reduced environmental impact (Shi et al., 2018).

Anti-HIV Activity

Compounds related to thieno[3,2-d]pyrimidin-4(3H)-ones have been evaluated for their anti-HIV-1 activity. Specifically, derivatives have been synthesized and tested in vitro, showing potential as inhibitors of the HIV-1 virus, which could lead to new therapeutic options for treating HIV infection (Novikov et al., 2004).

Antimicrobial and Anti-inflammatory Agents

Further research into thienopyrimidine derivatives has revealed their role as antimicrobial and anti-inflammatory agents. These studies focus on the synthesis of new compounds and testing their efficacy against various microbial strains and inflammation, demonstrating their potential in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .

Mode of Action

The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The compound affects the energy metabolism pathway of the bacteria by inhibiting Cyt-bd . This enzyme is part of the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By inhibiting Cyt-bd, the compound disrupts ATP production, leading to energy depletion and bacterial death .

Pharmacokinetics

The compound has shown significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target in the bacteria .

Result of Action

The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG . It achieves this by disrupting the bacteria’s energy metabolism, leading to ATP depletion and bacterial death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different bacterial strains can affect the compound’s potency

Future Directions

Thieno[3,2-d]pyrimidin-4-ones show promise as potential antitubercular agents . Their ability to inhibit Cyt- bd suggests they could be used in a drug combination targeting energy metabolism in Mycobacterium tuberculosis . Future research should focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name |

3-[(3-bromophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKBSHMBALYWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

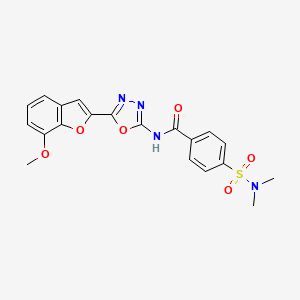

![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)

![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)

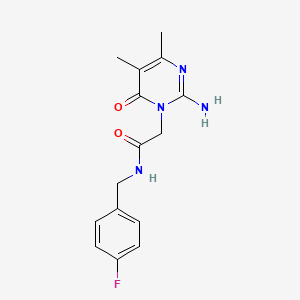

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)

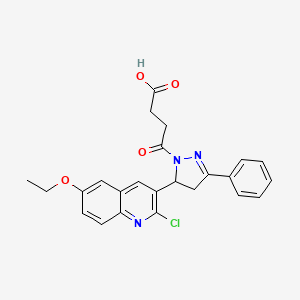

![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)

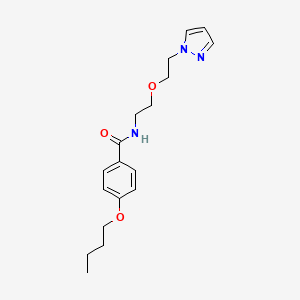

![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)